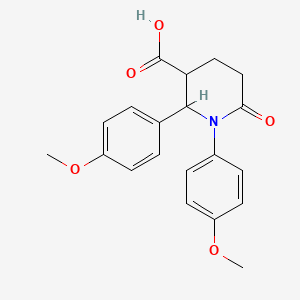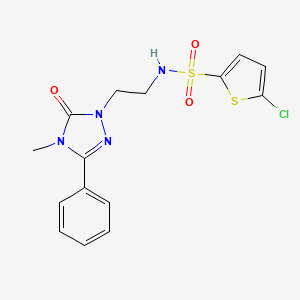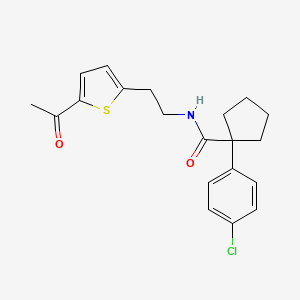![molecular formula C10H5BrClN3 B2467191 7-bromo-4-cloro-9H-pirimido[4,5-b]indol CAS No. 1300026-95-2](/img/structure/B2467191.png)
7-bromo-4-cloro-9H-pirimido[4,5-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring system, which is fused with a pyrimidine ring. The unique structure of 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit ret and trk , and GSK-3β . These proteins play crucial roles in cell signaling, growth, and survival.
Mode of Action
It’s likely that it binds to its target proteins and inhibits their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Inhibition of ret, trk, and gsk-3β can affect multiple pathways, including those involved in cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to have good metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Inhibition of ret, trk, and gsk-3β can lead to changes in cell growth, survival, and differentiation .
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found to possess various biological activities .
Cellular Effects
Indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the differences in antiviral activities of indole derivatives are probably mostly caused by the different efficiency of the intracellular phosphorylation of the nucleosides .
Temporal Effects in Laboratory Settings
It is known that this compound has a storage temperature of 4 degrees Celsius .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions starting from indole derivatives. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as model substrates, with iodine as the catalyst under an oxygen atmosphere . Another approach includes the Suzuki reaction, where 3-bromo-4-nitropyridine reacts with 4-bromophenylboronic acid, followed by cyclization to yield the desired product .
Industrial Production Methods: Industrial production of 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as N-methyl anilines can be used for the displacement of the chlorine group.
Oxidation/Reduction: Common oxidizing agents like iodine and reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidoindoles, while oxidation and reduction can lead to different oxidation states of the compound.
Comparación Con Compuestos Similares
4-Chloro-9H-pyrimido[4,5-b]indole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-9H-pyrimido[4,5-b]indole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: 7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
7-bromo-4-chloro-9H-pyrimido[4,5-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c11-5-1-2-6-7(3-5)15-10-8(6)9(12)13-4-14-10/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLBFLEKNFYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300026-95-2 |
Source


|
| Record name | 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)


![N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2467118.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)


![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2467124.png)

![2-{[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2467130.png)
